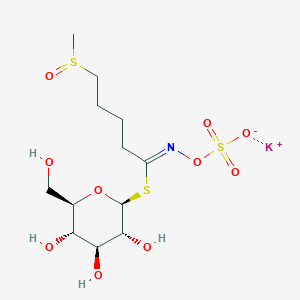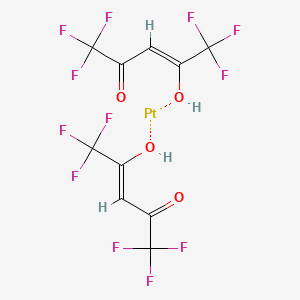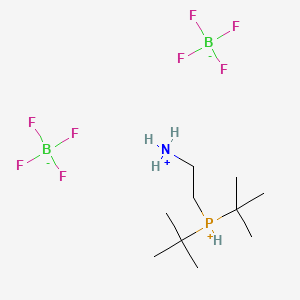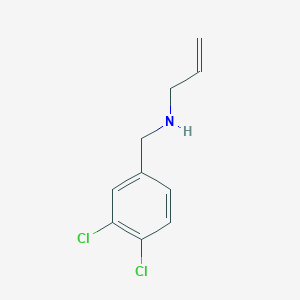
Glucoraphanin potassium salt, HPLC Grade
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件: 葡萄糖萝卜硫苷是由二高甲硫氨酸合成,二高甲硫氨酸是甲硫氨酸链加长两次 . 葡萄糖萝卜硫苷中的亚磺酰基是手性的,具有 R 绝对构型,当氧原子通过黄素单加氧酶添加到 4-甲硫丁基葡萄糖苷时设定 .
工业生产方法: 葡萄糖萝卜硫苷的工业生产涉及从十字花科蔬菜中提取,特别是西兰花。 已经开发出富含葡萄糖萝卜硫苷的西兰花品种,这些品种含有更高水平的该化合物 .
化学反应分析
反应类型: 葡萄糖萝卜硫苷在酶黑芥子酶的作用下发生水解,生成萝卜硫烷 . 该反应至关重要,因为萝卜硫烷是发挥各种生物学作用的活性形式。
常用试剂和条件: 水解反应通常在温和条件下,在水和黑芥子酶存在的情况下进行 .
主要产物: 葡萄糖萝卜硫苷水解的主要产物是萝卜硫烷,它已被广泛研究其健康益处 .
科学研究应用
葡萄糖萝卜硫苷在科学研究中具有广泛的应用,包括:
作用机制
葡萄糖萝卜硫苷主要通过酶黑芥子酶将其转化为萝卜硫烷发挥作用 . 萝卜硫烷激活核因子红系 2 相关因子 2 (Nrf2) 途径,从而诱导 II 期解毒酶的表达 . 这些酶在解毒致癌物和保护细胞免受氧化应激方面起着至关重要的作用 .
类似化合物:
葡萄糖芸苔素: 十字花科蔬菜中发现的另一种芥子油苷,它转化为吲哚-3-甲醇。
独特性: 葡萄糖萝卜硫苷因其在西兰花中的含量高以及其转化为萝卜硫烷而独一无二,萝卜硫烷具有有效的抗氧化剂和抗癌特性 . 这使其与其他芥子油苷区别开来,这些芥子油苷可能没有相同水平的健康益处或在常见蔬菜中的含量 .
相似化合物的比较
Glucobrassicin: Another glucosinolate found in cruciferous vegetables, which is converted to indole-3-carbinol.
Uniqueness: Glucoraphanin is unique due to its high abundance in broccoli and its conversion to sulforaphane, which has potent antioxidant and anti-carcinogenic properties . This sets it apart from other glucosinolates that may not have the same level of health benefits or abundance in common vegetables .
属性
IUPAC Name |
potassium;[(Z)-[5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21);/q;+1/p-1/b13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJHNVPISVILLA-QYSFFVHJSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22KNO10S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P](/img/structure/B6338440.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
![(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE](/img/structure/B6338449.png)
![(1R,2R)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine](/img/structure/B6338450.png)


amine](/img/structure/B6338478.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline](/img/structure/B6338484.png)
![fluorophenyl)methyl]amine](/img/structure/B6338504.png)

